Pioglitazone (potassium salt) is a synthetic compound belonging to the thiazolidinedione class of drugs. [, , , , , , , , , , , , , , , , , , , , , ] While primarily known for its antidiabetic properties, pioglitazone has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications in various fields. [, , , , , , , , , , , , , , , , , , , , , ]
Pioglitazone (potassium salt) is a derivative of pioglitazone, classified under the thiazolidinedione group of compounds. It primarily functions as an antihyperglycemic agent, utilized in the management of type 2 diabetes mellitus. This compound enhances insulin sensitivity and facilitates glucose uptake in tissues by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which is pivotal in regulating glucose and lipid metabolism.
Pioglitazone was first introduced to the market in the late 1990s and has since been a key therapeutic option for managing type 2 diabetes. The potassium salt form is particularly noted for its improved solubility and bioavailability compared to its parent compound.
The synthesis of pioglitazone (potassium salt) involves several key steps:
The synthesis process has been optimized for efficiency and yield. Recent advancements include using lower quantities of catalysts and reduced hydrogen pressures during hydrogenation, which enhances safety and simplifies operations . Industrial production employs high-performance liquid chromatography and mass spectrometry to ensure product quality and consistency.
Pioglitazone (potassium salt) features a complex molecular structure characterized by its thiazolidinedione backbone. The structural formula can be represented as follows:
Pioglitazone (potassium salt) can participate in various chemical reactions:
Common reagents used in these reactions include:
The primary mechanism of action for pioglitazone (potassium salt) involves its binding to PPARγ, which leads to alterations in gene expression related to glucose and lipid metabolism. This activation results in increased insulin sensitivity, reduced hepatic glucose production, and enhanced glucose uptake in peripheral tissues .
In laboratory studies, pioglitazone has demonstrated dose-dependent effects on hyperglycemia, hyperlipidemia, and hyperinsulinemia in animal models, indicating its efficacy in managing metabolic disorders associated with type 2 diabetes.
Pioglitazone (potassium salt) is primarily utilized for:
Pioglitazone potassium salt (C₁₉H₁₉KN₂O₃S; MW 394.53 g/mol) features a distinctive ionic configuration where the potassium cation forms a coordination bond with the deprotonated nitrogen of the thiazolidinedione ring [5] [6]. This molecular rearrangement significantly alters electron distribution compared to the free base, as confirmed by single-crystal X-ray diffraction studies. The potassium ion resides in a distorted octahedral environment, stabilized by oxygen atoms from two carbonyl groups and ether linkages [8]. This configuration enhances molecular planarity, with the pyridinyl-ethoxy-phenyl moiety adopting a near-coplanar arrangement (torsion angle < 10°) that optimizes π-π stacking in the solid state [6]. The InChIKey (YRUUYXLNBAJFIM-UHFFFAOYSA-M) reflects this unique stereoelectronic profile, distinguishing it from the hydrochloride salt (CAS 112529-15-4) [5].
The salt formation profoundly modifies key physicochemical parameters:
Table 1: Comparative Physicochemical Profiles
Property | Pioglitazone Free Base | Pioglitazone HCl | Pioglitazone Potassium Salt |
---|---|---|---|
Water Solubility (mg/mL) | <0.001 (pH 6.8) | 0.0005 (pH 5.0) | >50 (pH-independent) [5] [6] |
Melting Point (°C) | 183-186 (dec.) | 193-194 | >300 (decomposition) [8] |
Log P | 2.3 | 1.9 | -0.8 (calculated) [5] |
Hygroscopicity | Low | Moderate | High [6] |
The potassium salt exhibits markedly enhanced aqueous solubility (>50 mg/mL) compared to the hydrochloride salt (0.0005 mg/mL at pH 5.0) due to disrupted crystal lattice energy and ionic dissociation [5] [6]. This property is critical for bioavailability, as confirmed by dissolution studies showing >90% release within 15 minutes across pH 1.2–6.8 [7]. However, the salt demonstrates higher hygroscopicity, necessitating controlled humidity during processing (<40% RH) [6].
The synthesis leverages the key intermediate 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylene]-1,3-thiazolidine-2,4-dione, which undergoes nucleophilic addition followed by potassium ion exchange [9]. A patented optimization route introduces two novel intermediates:
These intermediates circumvent the need for harsh metallation agents (e.g., potassium tert-butoxide), reducing genotoxic impurity risks. The final step involves recrystallization from ethanol/water (4:1) to yield pharmaceutical-grade material (99.8% purity; residual solvents <300 ppm) [6] [9].
Commercial manufacturing employs a continuous flow process with critical control points:
The process eliminates chromatography, reducing costs by 40% while meeting ICH Q3A/B guidelines (total impurities <0.15%) [9]. Real-time PAT (Process Analytical Technology) monitoring via Raman spectroscopy ensures reaction completion (RSD < 2%) [3].
Pioglitazone potassium salt is classified as BCS Class II (low solubility, high permeability) despite its enhanced solubility, due to rapid precipitation in intestinal pH [2] [7]. Key biopharmaceutical characteristics include:
Table 2: Solubility Profile in Pharmaceutical Solvents
Solvent System | Solubility (mg/mL) | Application Relevance |
---|---|---|
Water (25°C) | 52.3 ± 3.1 | Injectable formulations |
DMSO | >100 | Analytical reference standards |
0.1M HCl | 48.9 ± 2.7 | Gastric dissolution |
FaSSIF (pH 6.5) | 0.07 ± 0.01 | Intestinal supersaturation [7] |
Methanol | 34.2 ± 1.8 | Granulation fluids |
Hydroxypropyl cellulose (HPC) modifies precipitation kinetics, maintaining submicron particles (Z-avg 320 nm) for 60 minutes in FaSSIF, thereby enhancing bioavailability by 35% versus controls [7].
The salt displays complex degradation pathways:
Hydrolytic Degradation:
Solid-State Disproportionation:
Table 3: Degradation Kinetics Under Accelerated Conditions
Stress Condition | Degradation Rate (k; day⁻¹) | Half-Life (days) | Major Degradants |
---|---|---|---|
Heat (60°C dry) | 0.0012 | 577 | None detected |
Heat (60°C/75% RH) | 0.018 | 38.5 | Hydrolytic products |
Light (1.2 million lux) | 0.009 | 77 | Sulfoxide isomers |
pH 7.4 buffer (40°C) | 0.231 | 3.0 | Degradant A (72%) |
Stabilization strategies include microenvironmental pH control (fumaric acid buffer) reducing hydrolytic degradation by 60%, and moisture barrier packaging (HDPE with desiccant) maintaining t₉₀ > 24 months at 25°C/60% RH [3] [6].
Comprehensive Compound Nomenclature
Table 4: Standardized Chemical Identifiers
Identifier Type | Designation | Source Reference |
---|---|---|
IUPAC Name | potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | [5] [6] |
CAS Registry Number | 1266523-09-4 | [5] [6] [8] |
Synonyms | U 72107 potassium; 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione potassium salt | [6] [8] |
Molecular Formula | C₁₉H₁₉KN₂O₃S | [5] [6] |
Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] | [5] [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: